molecular formula C9H11N3S B13562717 Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B13562717
M. Wt: 193.27 g/mol
InChI Key: VPJGQKRRLMVBPI-UHFFFAOYSA-N
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Description

Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine, also known as 5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C9H11N3S, and it has a molecular weight of 193.27 g/mol . The core structure combines a thiazole ring fused to a pyridine ring, a scaffold noted for its versatility in drug design where substitutions at various positions can significantly alter bioactivity, solubility, and metabolic stability . This makes it a valuable building block for developing novel pharmacologically active agents. The thiazolo[4,5-b]pyridine scaffold is recognized for its broad potential in scientific research. While established synthetic routes for this specific trimethyl derivative involve multi-step reactions such as cyclization and functional group modifications , related thiazolopyridine and thiazolopyrimidine frameworks are extensively studied for their biological activities . These fused ring systems are frequently explored for their potential interactions with various biological targets. Notably, recent research highlights the relevance of similar structures, such as thiazolo[5,4-b]pyridine derivatives, as inhibitors of MALT-1, a key protein in the NF-κB signaling pathway, pointing to potential applications in oncology research, particularly for treating conditions like diffuse large B-cell lymphoma . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not classified as a drug or pharmaceutical. It is not approved for use in humans or animals, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C9H11N3S/c1-4-5(2)7-8(11-6(4)3)12-9(10)13-7/h1-3H3,(H2,10,11,12)

InChI Key

VPJGQKRRLMVBPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(S2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another approach uses hydrazonoyl halides as precursors to synthesize a series of thiazole and pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and copper iodide . Reaction conditions often involve the use of ethanol, triethylamine, and microwave irradiation .

Major Products Formed

The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit significant biological activities .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference CAS/Evidence
Thiazolo[4,5-b]pyridin-2-amine (base) None C₆H₅N₃S PSA: 80.77; LogP: 1.20; MW: 151.19 g/mol CAS 13575-41-2
6-Bromo-thiazolo[4,5-b]pyridin-2-amine Br at C6 C₆H₄BrN₃S Increased electrophilicity; antimicrobial potential CAS 857970-06-0
6-(Trifluoromethyl)-thiazolo[4,5-b]pyridin-2-amine CF₃ at C6 C₇H₄F₃N₃S Enhanced metabolic stability; anti-inflammatory activity Ref: 3D-GYB25052
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-thiazolo[4,5-b]pyridin-2-amine CF₃ at C7; aryl at C5, N2 C₁₇H₁₀F₃N₃S₂ Improved binding affinity; dual antibacterial/antifungal activity CAS 746608-13-9
5,6,6-Trimethyl-thiazolo[5,4-c]pyridin-2-amine CH₃ at C5, C6 (two) C₉H₁₅N₃S Increased lipophilicity; potential CNS penetration CAS 375824-89-8

Notes:

  • Trimethyl derivatives (e.g., 5,6,6-trimethyl) exhibit higher lipophilicity (LogP ~2.5 estimated) compared to the base compound, which may enhance blood-brain barrier permeability but reduce aqueous solubility .
  • Halogenated derivatives (Br, Cl, CF₃) show improved electronic properties for target binding, with CF₃ groups offering resistance to oxidative metabolism .
  • Aryl-substituted derivatives (e.g., phenyl, thiophene) demonstrate enhanced π-π stacking interactions with biological targets, critical for antimicrobial and anti-inflammatory activities .

Q & A

Q. What are the established synthetic routes for Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine?

The synthesis of thiazolo[4,5-b]pyridine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Acylation and cyclization : Pyridin-2-amine derivatives can undergo acylation with carbonyl chlorides (e.g., furan-2-carbonyl chloride), followed by treatment with P₂S₅ to form thioamides. Subsequent oxidation with potassium ferricyanide in alkaline medium yields the thiazolo[4,5-b]pyridine core .
  • Alkylation : Methylation at specific positions (e.g., pyridine nitrogen) using methyl iodide under controlled conditions introduces trimethyl groups. Reaction conditions (temperature, solvent) significantly influence regioselectivity and yield .
  • Smiles rearrangement : Base-promoted nucleophilic substitution (e.g., using 1,3-(S,N)-binucleophiles) followed by nitro group replacement can generate fused thiazolo-pyridine systems .
Key StepsReagents/ConditionsReference
AcylationFuran-2-carbonyl chloride, propan-2-ol
CyclizationP₂S₅, toluene; K₃[Fe(CN)₆] in NaOH
MethylationCH₃I, controlled temperature

Q. How is structural characterization performed for this compound?

Post-synthesis characterization employs:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at 1-3 ppm) and carbon backbone .
  • IR : Confirms functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-S ~650 cm⁻¹) .
    • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 197.3 for C₉H₁₅N₃S) .
    • X-ray crystallography (if applicable): Resolves 3D structure, including methyl group orientation .

Q. What pharmacological activities are reported for thiazolo[4,5-b]pyridine derivatives?

  • Antimicrobial : Derivatives exhibit activity against Mycobacterium tuberculosis (MIC values <10 µg/mL in MABA assays) and Gram-negative bacteria (e.g., E. coli) via enoyl-ACP reductase inhibition .
  • Kinase inhibition : Structural analogs interact with tyrosine kinases (e.g., EGFR), showing potential in oncology .
  • Antioxidant : Thiazolo-pyridines scavenge free radicals (IC₅₀ ~50 µM in DPPH assays) .
ActivityTarget/MechanismReference
AntitubercularM. tuberculosis enoyl-ACP reductase
Kinase inhibitionEGFR binding pocket

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
  • Catalysts : Pd/dppf or SPhos ligands improve cross-coupling steps (e.g., aryl group introduction) .
  • Temperature control : Methylation at 0–5°C minimizes side reactions (e.g., over-alkylation) .
  • Purification : Gradient column chromatography (hexane/EtOAc) isolates high-purity product (>95%) .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent protocols (e.g., MABA for antitubercular activity) to reduce variability .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups enhance kinase binding vs. electron-donating groups improve antimicrobial activity ).
  • Computational validation : Molecular docking (e.g., Schrödinger Suite) identifies binding affinity discrepancies due to protein conformational changes .

Q. What computational methods predict target interactions and pharmacokinetics?

  • Molecular docking : Glide/SP algorithm evaluates binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
  • ADMET prediction : SwissADME estimates drug-likeness (e.g., Lipinski’s Rule compliance) and toxicity (LD₅₀) .
  • QSAR modeling : CoMFA/CoMSIA correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity .
MethodApplicationReference
DockingTarget binding affinity
QSARBioactivity optimization

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